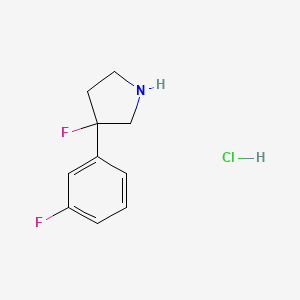
5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride, also known as 5-MOP, is an organic compound belonging to the family of pyridine derivatives. It is a white crystalline solid with a molecular formula of C7H9ClN2O and a molecular weight of 174.6 g/mol. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of a number of other compounds.
Mecanismo De Acción
The mechanism of action of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to interact with receptors and other proteins involved in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride are not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. It has also been shown to interact with certain receptors and other proteins involved in the regulation of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively non-toxic and has a low vapor pressure. However, its mechanism of action is not fully understood, and it has limited solubility in water.
Direcciones Futuras
Future research on 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies should explore its potential applications in drug development, agrochemicals, and other fields. Additionally, further research should focus on optimizing the synthesis of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride to make it more efficient and cost-effective. Finally, further research should explore the potential for using 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride in combination with other compounds to produce novel compounds with unique properties.
Métodos De Síntesis
The synthesis of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride is typically achieved through a multi-step process. The first step is the reaction of aniline with methanesulfonyl chloride in the presence of a base, such as sodium hydroxide, to produce the intermediate 5-methoxy-2-(1H-pyrrol-1-yl)aniline sulfoxide. This intermediate is then reacted with hydrochloric acid to produce 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride.
Aplicaciones Científicas De Investigación
5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride is a useful compound for scientific research in a variety of fields. It has been used in studies of the structure and function of enzymes, as well as in studies of the mechanism of action of drugs. It has also been used in studies of the structure and function of proteins and DNA. In addition, 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride has been used in studies of the mechanism of action of hormones and other signaling molecules.
Propiedades
IUPAC Name |
5-methoxy-2-pyrrol-1-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-14-9-4-5-11(10(12)8-9)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSRGRFYONYSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
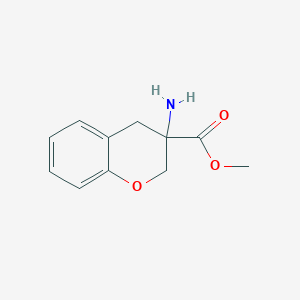

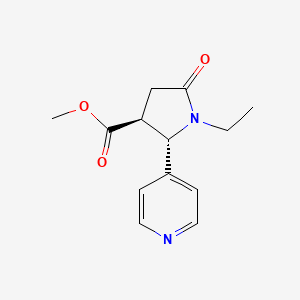
![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)
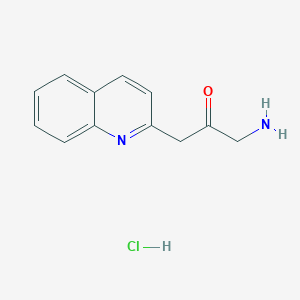

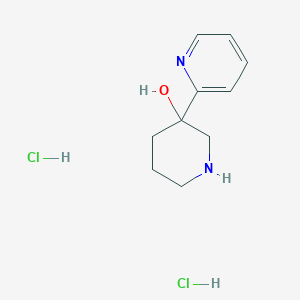
![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
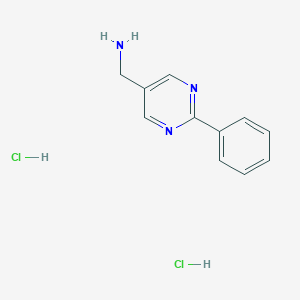
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
